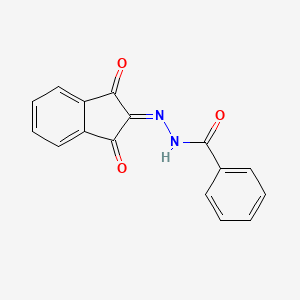![molecular formula C14H12N6OS B5751369 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biology. This compound is a triazole derivative that exhibits a wide range of biochemical and physiological effects, making it a promising candidate for various research applications.
Mecanismo De Acción
The mechanism of action of 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. Additionally, this compound has been shown to inhibit the activity of various kinases, which play a critical role in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. In the context of anti-tumor activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the development of metastasis. In the context of anti-inflammatory activity, this compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine in lab experiments include its potent activity and diverse effects. This compound has been shown to exhibit potent anti-tumor and anti-inflammatory activities, making it a promising candidate for various research applications. However, the limitations of using this compound include its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the research on 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine. One potential direction is to further investigate the mechanism of action of this compound and identify specific targets for its activity. Additionally, future research could focus on developing more efficient synthesis methods for this compound and improving its solubility in aqueous solutions. Finally, future research could explore the potential applications of this compound in other areas, such as neurology and immunology.
Métodos De Síntesis
The synthesis of 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine can be achieved through a multi-step process. The initial step involves the condensation of 2-aminobenzimidazole with 2-chloroethylthioacetate to form 2-(2-chloroethylthio)benzimidazole. This intermediate is then reacted with furfurylamine and sodium azide to yield the final product.
Aplicaciones Científicas De Investigación
The compound 3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of this compound is in the field of medicine, where it has been shown to exhibit potent anti-tumor and anti-inflammatory activities. Additionally, this compound has been studied for its potential use as an anti-fungal and anti-bacterial agent.
Propiedades
IUPAC Name |
3-(1H-benzimidazol-2-ylmethylsulfanyl)-5-(furan-2-yl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c15-20-13(11-6-3-7-21-11)18-19-14(20)22-8-12-16-9-4-1-2-5-10(9)17-12/h1-7H,8,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIHDVOOQUYLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CSC3=NN=C(N3N)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)



![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)

![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5751354.png)
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5751371.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)


